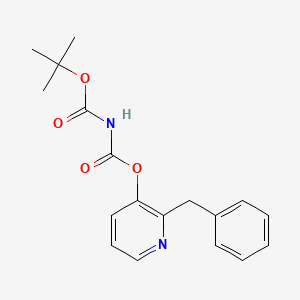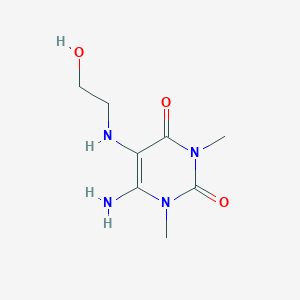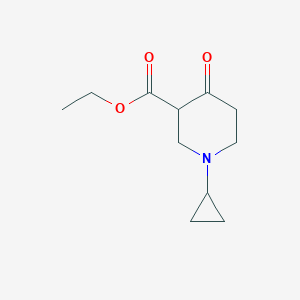
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride is an organic compound with the molecular formula C7H8BrClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride can be achieved through several methods. One common approach involves the bromination of 2-acetylpyridine, followed by amination. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst to introduce the bromine atom at the desired position on the pyridine ring. The subsequent amination step can be carried out using ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols. Substitution reactions result in the replacement of the bromine atom with the nucleophile .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The bromine atom and the amino group play crucial roles in binding to the active site of enzymes, modulating their activity. The exact pathways involved depend on the specific application and target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Amino-5-bromopyridin-3-yl)ethanone
- 1-(2-Amino-6-chloropyridin-3-yl)ethanone
- 1-(2-Amino-5-methylpyridin-3-yl)ethanone
Uniqueness
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H8BrClN2O |
|---|---|
Molekulargewicht |
251.51 g/mol |
IUPAC-Name |
2-amino-1-(6-bromopyridin-3-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O.ClH/c8-7-2-1-5(4-10-7)6(11)3-9;/h1-2,4H,3,9H2;1H |
InChI-Schlüssel |
JXBMVXFFWIHDTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)CN)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
![s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-](/img/structure/B13098667.png)

![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)







![8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13098730.png)


